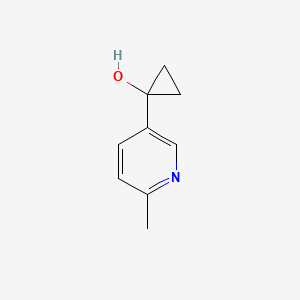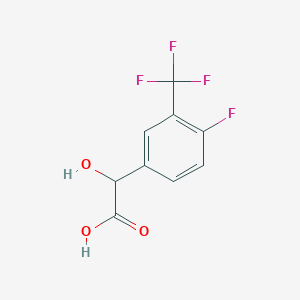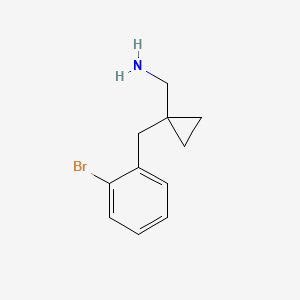
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C₉H₁₁NO It features a cyclopropane ring attached to a pyridine ring, which is substituted with a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol can be synthesized through several synthetic routes. One common method involves the cyclopropanation of 6-methylpyridine using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(6-Methylpyridin-3-yl)cyclopropanone, while reduction could produce 1-(6-Methylpyridin-3-yl)cyclopropane.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(6-Methylpyridin-3-yl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The cyclopropane ring and pyridine moiety contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol
- 1-(6-Methylpyridin-4-yl)cyclopropan-1-ol
- 1-(5-Methylpyridin-3-yl)cyclopropan-1-ol
Uniqueness
1-(6-Methylpyridin-3-yl)cyclopropan-1-ol is unique due to the specific position of the methyl group on the pyridine ring and the presence of the cyclopropane ring
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1-(6-methylpyridin-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c1-7-2-3-8(6-10-7)9(11)4-5-9/h2-3,6,11H,4-5H2,1H3 |
InChI-Schlüssel |
CFHVPJJZEJNYOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)

![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)


![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)





